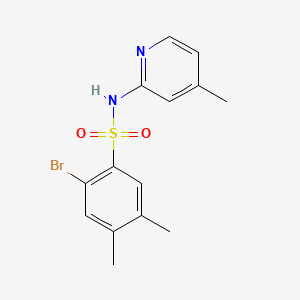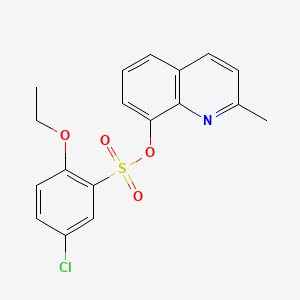
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its complex structure, which includes a bromophenyl group, an isopropyl group, and a thiophosphate moiety .
Métodos De Preparación
The synthesis of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate typically involves multiple stepsThe final step involves the formation of the thiophosphate moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate can be compared with other similar compounds, such as:
- N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications .
Propiedades
Fórmula molecular |
C19H20BrN2O4PS |
|---|---|
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
2-[2-[[(4-bromophenoxy)-propan-2-yloxyphosphinothioyl]amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H20BrN2O4PS/c1-13(2)25-27(28,26-15-9-7-14(20)8-10-15)21-11-12-22-18(23)16-5-3-4-6-17(16)19(22)24/h3-10,13H,11-12H2,1-2H3,(H,21,28) |
Clave InChI |
ZHVPFOYXOVVUPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)

![4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)

![2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370614.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)
![2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol](/img/structure/B13370630.png)
![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B13370652.png)
![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-propyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13370679.png)
![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)
